Vasopressin V2 receptor antagonist 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

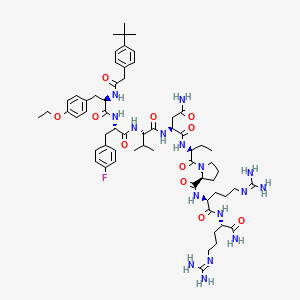

C62H91FN16O11 |

|---|---|

Poids moléculaire |

1255.5 g/mol |

Nom IUPAC |

(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-(4-tert-butylphenyl)acetyl]amino]-3-(4-ethoxyphenyl)propanoyl]amino]-3-(4-fluorophenyl)propanoyl]amino]-3-methylbutanoyl]amino]butanediamide |

InChI |

InChI=1S/C62H91FN16O11/c1-8-42(59(89)79-30-12-15-48(79)57(87)75-44(14-11-29-71-61(68)69)53(83)74-43(52(65)82)13-10-28-70-60(66)67)73-55(85)47(34-49(64)80)77-58(88)51(35(3)4)78-56(86)46(32-36-18-24-40(63)25-19-36)76-54(84)45(31-37-20-26-41(27-21-37)90-9-2)72-50(81)33-38-16-22-39(23-17-38)62(5,6)7/h16-27,35,42-48,51H,8-15,28-34H2,1-7H3,(H2,64,80)(H2,65,82)(H,72,81)(H,73,85)(H,74,83)(H,75,87)(H,76,84)(H,77,88)(H,78,86)(H4,66,67,70)(H4,68,69,71)/t42-,43-,44-,45+,46-,47-,48-,51-/m0/s1 |

Clé InChI |

SNHJAZWMZSZXFM-XJKSQIOZSA-N |

SMILES isomérique |

CC[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)F)NC(=O)[C@@H](CC3=CC=C(C=C3)OCC)NC(=O)CC4=CC=C(C=C4)C(C)(C)C |

SMILES canonique |

CCC(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)F)NC(=O)C(CC3=CC=C(C=C3)OCC)NC(=O)CC4=CC=C(C=C4)C(C)(C)C |

Origine du produit |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Novel Non-Peptide V2 Receptor Antagonists: A Technical Guide

The arginine vasopressin (AVP) V2 receptor, a G-protein coupled receptor (GPCR), is a critical regulator of water homeostasis in the body.[1] Its primary role is to mediate the antidiuretic action of AVP in the renal collecting ducts, making it a significant therapeutic target for conditions characterized by fluid retention and hyponatremia, such as the syndrome of inappropriate antidiuretic hormone secretion (SIADH), congestive heart failure, and cirrhosis.[2][3] The development of orally active, non-peptide V2 receptor antagonists, known as "vaptans," marked a significant advancement over earlier peptide-based antagonists, offering improved pharmacokinetic profiles and clinical utility.[2][4]

This guide provides a technical overview of the core principles and methodologies involved in the discovery, characterization, and synthesis of this important class of therapeutic agents.

The V2 Receptor Signaling Pathway

The V2 receptor is primarily expressed on the basolateral membrane of principal cells in the kidney's collecting ducts.[1] Upon binding of its endogenous ligand, arginine vasopressin, the receptor undergoes a conformational change, activating the associated heterotrimeric Gs protein.[5][6] This initiates a downstream signaling cascade:

-

Gαs Activation: The activated Gαs subunit dissociates and stimulates adenylyl cyclase.[5]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[5][6]

-

PKA Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).

-

Aquaporin-2 Translocation: PKA activation triggers the phosphorylation of key substrates, resulting in the translocation of vesicles containing Aquaporin-2 (AQP2) water channels to the apical membrane of the collecting duct cells.[5][6]

-

Water Reabsorption: The insertion of AQP2 channels into the membrane dramatically increases water permeability, allowing for the reabsorption of water from the pro-urine back into the bloodstream.[6]

Non-peptide V2 receptor antagonists act by competitively binding to the V2 receptor, thereby blocking AVP from initiating this cascade and promoting aquaresis—the excretion of free water without significant electrolyte loss.[3][7]

Discovery and Optimization Workflow

The discovery of novel non-peptide antagonists typically follows a structured drug development pipeline, beginning with broad screening and progressively narrowing to a single, optimized clinical candidate.

This process begins with High-Throughput Screening (HTS) , where large chemical libraries are tested for their ability to bind to the V2 receptor or inhibit its function. Promising "hits" are then subjected to Lead Generation , where their chemical structures are confirmed and initial potency is validated. The subsequent Structure-Activity Relationship (SAR) phase is a critical, iterative cycle of synthesizing and testing analogs to improve affinity, selectivity, and drug-like properties.[8][9] Finally, Lead Optimization fine-tunes the best candidates, evaluating their absorption, distribution, metabolism, excretion (ADME), and toxicity profiles before selecting a compound for preclinical and clinical development.[10]

Pharmacological Data of Key Antagonists

Several non-peptide V2 receptor antagonists have been developed, with some achieving clinical use. Their defining characteristic is high affinity for the V2 receptor and selectivity over the V1a and V1b receptor subtypes. Tolvaptan (B1682983), for instance, is a selective V2 antagonist, while Conivaptan is a dual V1a/V2 antagonist.[4][10]

| Compound | V2 Ki (nM) | V1a Ki (nM) | Selectivity (V1a/V2) | Functional Assay (IC50 or Ki, nM) | Status |

| Tolvaptan (OPC-41061) | 0.4 - 1.4 | 127 - 1500 | ~300 - 1000x | 1.1 (Inhibits AVP-induced adenylyl cyclase) | FDA Approved[4][11] |

| Conivaptan (YM087) | 0.38 - 0.64 | 1.3 - 3.1 | ~2 - 8x | 0.9 (Inhibits AVP-induced adenylyl cyclase) | FDA Approved[4][10] |

| Lixivaptan (VPA-985) | 1.3 - 2.8 | 320 - 450 | ~120 - 340x | 2.3 (Inhibits AVP-induced adenylyl cyclase) | Phase III Trials[4][12] |

| Satavaptan (SR121463A) | 0.16 - 0.5 | 80 - 135 | ~160 - 840x | 0.26 (Inhibits AVP-stimulated adenylyl cyclase) | Phase III Trials[4][7] |

Note: Ki values can vary between studies and assay conditions (e.g., species of receptor). Data compiled from multiple sources.[4][7][10][11][12]

Structure-Activity Relationships (SAR)

The development of potent and selective V2 antagonists relies heavily on understanding the relationship between chemical structure and biological activity. Most vaptans are based on a tricyclic benzazepine scaffold. SAR studies explore how modifying different regions of the core structure impacts receptor binding and selectivity.

For the benzazepine class of antagonists, molecular modeling and mutagenesis studies suggest these non-peptide ligands penetrate deep into the transmembrane region of the V2 receptor, a binding site distinct from but partially overlapping with that of the endogenous peptide AVP.[13] The shape and chemical properties of the binding pocket are critical; for example, subtle changes to amino acid residues within this pocket can dramatically alter antagonist affinity without affecting AVP binding.[13]

Synthesis of Tolvaptan: An Overview

Tolvaptan (N-(4-((7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl)-3-methylphenyl)-2-methylbenzamide) is a prominent example of a synthetic non-peptide V2 antagonist. Its synthesis involves the coupling of two key fragments. While numerous specific synthetic routes exist, a common strategy involves the amidation reaction between a benzazepine core and a substituted benzoyl chloride.[11][14][15]

A generalized retrosynthetic approach breaks Tolvaptan down into:

-

Fragment A: 7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepine

-

Fragment B: 2-methyl-4-(2-methylbenzamido)benzoyl chloride

The final key step is the formation of the amide bond between the nitrogen of the benzazepine ring (Fragment A) and the acyl chloride of the benzoyl moiety (Fragment B).[15] The synthesis of each fragment involves multiple steps starting from commercially available materials. For example, Fragment B can be prepared from 2-methyl-4-nitrobenzoic acid through a sequence of reactions including reduction of the nitro group and subsequent amidation.[11]

Key Experimental Protocols

The characterization of novel V2 receptor antagonists relies on robust and reproducible in vitro assays to determine their binding affinity and functional activity.

Radioligand Binding Assay (for Affinity Determination)

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound for the V2 receptor.

Objective: To measure the affinity of an unlabeled antagonist by its ability to compete with a radiolabeled ligand for binding to the V2 receptor.

Materials:

-

Receptor Source: Cell membranes prepared from a cell line stably expressing the human V2 receptor (e.g., CHO-K1, HEK293).[13]

-

Radioligand: A high-affinity V2 receptor ligand labeled with a radioisotope, typically [³H]-Arginine Vasopressin ([³H]-AVP).[16]

-

Test Compound: The novel non-peptide antagonist.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a cell harvester.[17]

-

Detection: Scintillation counter.

Procedure:

-

Preparation: Prepare serial dilutions of the unlabeled test compound in assay buffer.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Receptor membranes + [³H]-AVP + assay buffer.

-

Non-specific Binding (NSB): Receptor membranes + [³H]-AVP + a high concentration of unlabeled AVP (e.g., 1 µM).

-

Competition: Receptor membranes + [³H]-AVP + varying concentrations of the test compound.[18]

-

-

Incubation: Add the receptor membrane preparation to all wells, followed by the test compound or buffer, and finally the [³H]-AVP (at a concentration near its Kd). Incubate the plate for a set time (e.g., 60-90 minutes) at a controlled temperature (e.g., 25-30°C) to reach equilibrium.[17][19]

-

Termination: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter using a cell harvester. Unbound radioligand passes through the filter, while the receptor-ligand complexes are retained.[19]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[19]

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

-

Functional Antagonism Assay (cAMP Accumulation)

This protocol determines the functional potency of an antagonist by measuring its ability to inhibit AVP-stimulated cAMP production.

Objective: To quantify the antagonist's ability to block the V2 receptor's signaling cascade.

Materials:

-

Cell Line: A whole-cell system expressing the V2 receptor (e.g., MDCK or HEK293 cells).[20]

-

Agonist: Arginine Vasopressin (AVP) or a selective V2 agonist like desmopressin (B549326) (dDAVP).

-

Test Compound: The novel non-peptide antagonist.

-

Stimulation Buffer: A physiological buffer (e.g., HBSS or DMEM) containing a phosphodiesterase (PDE) inhibitor like IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.[21]

-

cAMP Detection Kit: Commercially available kit, often based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[21][22]

Procedure:

-

Cell Plating: Seed the V2R-expressing cells into a 96-well or 384-well plate and culture overnight to allow for adherence.[21]

-

Antagonist Pre-incubation: Remove the culture medium and add varying concentrations of the test compound (prepared in stimulation buffer) to the cells. Incubate for a short period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

-

Agonist Stimulation: Add a fixed concentration of AVP (typically the EC₈₀ concentration, which gives 80% of the maximal response) to the wells already containing the antagonist.

-

Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C to allow for cAMP production.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.[22]

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP level (or HTRF ratio) against the log concentration of the antagonist.

-

Use non-linear regression to fit the curve and determine the IC₅₀ value, which represents the concentration of antagonist required to inhibit 50% of the AVP-stimulated cAMP response. This value is a measure of the antagonist's functional potency.

-

References

- 1. biorxiv.org [biorxiv.org]

- 2. The basic and clinical pharmacology of nonpeptide vasopressin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vasopressin V2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peptide and non-peptide agonists and antagonists for the vasopressin and oxytocin V1a, V1b, V2 and OT receptors: research tools and potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vasopressin receptor - Wikipedia [en.wikipedia.org]

- 7. Nonpeptide antagonists for vasopressin receptors. Pharmacology of SR 121463A, a new potent and highly selective V2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nonpeptide angiotensin II receptor antagonists: synthesis, biological activities, and structure-activity relationships of imidazole-5-carboxylic acids bearing alkyl, alkenyl, and hydroxyalkyl substituents at the 4-position and their related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and structure-activity relationship of the first non-peptide competitive human glucagon receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nonpeptide arginine vasopressin antagonists for both V1A and V2 receptors: synthesis and pharmacological properties of 4-(1,4,5,6-tetrahydroimidazo[4,5-d][1]benzoazepine-6-carbonyl)benzanili de derivatives and 4'-(5,6-dihydro-4H-thiazolo[5,4-d][1]benzoazepine-6-carbonyl)benzanilid e derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. medkoo.com [medkoo.com]

- 15. CN104418803A - Preparation method of tolvaptan - Google Patents [patents.google.com]

- 16. academic.oup.com [academic.oup.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. pnas.org [pnas.org]

- 21. resources.revvity.com [resources.revvity.com]

- 22. researchgate.net [researchgate.net]

Tolvaptan's V2 Receptor Binding Affinity and Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolvaptan (B1682983) is a potent and selective vasopressin V2 receptor antagonist. Its therapeutic efficacy in treating hyponatremia and slowing the progression of autosomal dominant polycystic kidney disease (ADPKD) is rooted in its high binding affinity and selectivity for the V2 receptor over other vasopressin receptor subtypes. This technical guide provides an in-depth overview of Tolvaptan's binding characteristics, the experimental methodologies used to determine these properties, and the key molecular interactions that govern its mechanism of action.

Quantitative Binding Affinity and Functional Antagonism

The binding affinity and functional potency of Tolvaptan have been quantified through various in vitro studies. The data consistently demonstrates its high affinity for the human V2 receptor and significant selectivity over the V1a receptor.

| Parameter | Receptor | Value | Cell Line | Reference |

| Binding Affinity (Ki) | Human V2 | 0.43 nM | HeLa | [1] |

| Human V1a | 12.3 nM | HeLa | [1] | |

| Functional Antagonism (IC50) | Human V2 | 8 nM | HeLa | [1] |

| Human V2 | ~0.1 nM | Human ADPKD cells | [2] |

| Selectivity Ratio | Value | Note | Reference |

| V1a Ki / V2 Ki | ~29 | Tolvaptan is approximately 29 times more selective for the V2 receptor than the V1a receptor. | [3][4][5] |

| Affinity vs. AVP | 1.8x > AVP for V2 | Tolvaptan has a 1.8-fold greater affinity for the V2 receptor compared to the native ligand, arginine vasopressin (AVP). |

Experimental Methodologies

The characterization of Tolvaptan's binding affinity and functional antagonism relies on established in vitro assays. The following sections detail the typical experimental protocols employed.

Radioligand Competitive Binding Assay for Ki Determination

This assay quantifies the affinity of Tolvaptan for the V2 and V1a receptors by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitor constant (Ki) of Tolvaptan for the human V2 and V1a receptors.

Key Materials:

-

Cell Lines: HeLa cells stably expressing the human V2 receptor or human V1a receptor.[3][5]

-

Competitor: Tolvaptan.

-

Buffers and Reagents: Assay buffer (e.g., Tris-HCl with MgCl₂ and BSA), scintillation fluid.

-

Equipment: Cell culture apparatus, membrane preparation equipment (homogenizer, centrifuge), scintillation counter, multi-well plates.

Protocol Outline:

-

Membrane Preparation:

-

Culture HeLa cells expressing the target receptor (V2 or V1a) to a sufficient density.

-

Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration of the membrane preparation.

-

-

Competitive Binding Assay:

-

In a multi-well plate, add a fixed concentration of the cell membrane preparation.

-

Add a fixed concentration of the radioligand, [³H]AVP.

-

Add varying concentrations of unlabeled Tolvaptan.

-

To determine non-specific binding, a set of wells should contain the membrane preparation, radioligand, and a high concentration of unlabeled AVP.

-

Incubate the plates to allow the binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes bound with the radioligand.

-

Wash the filters with cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Tolvaptan concentration.

-

Determine the IC50 value (the concentration of Tolvaptan that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for determining Tolvaptan's Ki value.

Functional Assay: cAMP Accumulation for IC50 Determination

This assay measures Tolvaptan's ability to inhibit the AVP-induced production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the V2 receptor signaling pathway.

Objective: To determine the IC50 value of Tolvaptan for the inhibition of AVP-stimulated cAMP production.

Key Materials:

-

Cell Lines: HeLa cells or human ADPKD cyst epithelial cells expressing the human V2 receptor.[2][5]

-

Stimulant: Arginine Vasopressin (AVP).

-

Inhibitor: Tolvaptan.

-

Reagents: Cell culture medium, phosphodiesterase (PDE) inhibitor (e.g., IBMX), cAMP detection kit (e.g., HTRF, ELISA).

-

Equipment: Cell culture apparatus, multi-well plate reader (luminescence or fluorescence).

Protocol Outline:

-

Cell Culture and Plating:

-

Culture the V2 receptor-expressing cells in appropriate multi-well plates.

-

Allow the cells to adhere and grow to a suitable confluency.

-

-

Assay Procedure:

-

Pre-incubate the cells with varying concentrations of Tolvaptan for a defined period.

-

Add a phosphodiesterase inhibitor to prevent the degradation of cAMP.

-

Stimulate the cells with a fixed concentration of AVP (typically at its EC80, the concentration that elicits 80% of the maximal response).

-

Incubate the cells for a specific time to allow for cAMP accumulation.

-

Lyse the cells to release the intracellular cAMP.

-

-

cAMP Detection:

-

Measure the cAMP concentration in the cell lysates using a commercially available detection kit according to the manufacturer's instructions. These kits typically rely on competitive immunoassays or other sensitive detection methods.

-

-

Data Analysis:

-

Plot the percentage of inhibition of AVP-stimulated cAMP production against the logarithm of the Tolvaptan concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Caption: Workflow for the functional cAMP inhibition assay.

V2 Receptor Signaling Pathway and Tolvaptan's Mechanism of Action

Tolvaptan exerts its therapeutic effect by competitively blocking the binding of endogenous AVP to the V2 receptor, thereby inhibiting its downstream signaling cascade.

Caption: Tolvaptan's antagonism of the V2 receptor signaling pathway.

Upon binding of AVP to the V2 receptor, a Gs protein is activated, which in turn stimulates adenylyl cyclase to produce cAMP from ATP.[6] Elevated cAMP levels activate Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets. This cascade ultimately results in the translocation of aquaporin-2 water channels to the apical membrane of collecting duct cells, increasing water reabsorption.[7] In the context of ADPKD, this pathway also promotes cell proliferation and fluid secretion, contributing to cyst growth.[2] Tolvaptan, by blocking AVP binding, prevents this entire signaling cascade.

Molecular Basis of High-Affinity Binding

Site-directed mutagenesis studies have identified several key amino acid residues within the V2 receptor that are crucial for the high-affinity binding of Tolvaptan. These residues are located in the transmembrane domains (TM) and extracellular loops (ECL) of the receptor.

Key residues involved in Tolvaptan binding include:

-

Y205 (TM5)

-

F287 (TM6)

-

F178 (TM4)

-

V206 (TM5)

-

M123 (TM3)

-

F288 (TM6)

-

R181 (ECL2)

Mutation of these residues to alanine (B10760859) has been shown to significantly reduce the inhibitory activity of Tolvaptan, confirming their importance in the drug-receptor interaction.

Conclusion

Tolvaptan is a highly potent and selective antagonist of the vasopressin V2 receptor. Its favorable pharmacodynamic profile is a direct result of its high binding affinity, which is in the low nanomolar range, and its approximately 29-fold selectivity for the V2 receptor over the V1a receptor. The experimental methodologies outlined in this guide, including radioligand binding assays and functional cAMP assays, are fundamental to characterizing the binding properties of Tolvaptan and other V2 receptor antagonists. A thorough understanding of its interaction with the V2 receptor at a molecular level is crucial for the development of next-generation therapies with improved efficacy and safety profiles.

References

- 1. apexbt.com [apexbt.com]

- 2. researchgate.net [researchgate.net]

- 3. droracle.ai [droracle.ai]

- 4. Tolvaptan, an orally active vasopressin V(2)-receptor antagonist - pharmacology and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Structural basis of tolvaptan binding to the vasopressin V2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

Molecular structure of the human vasopressin V2 receptor.

An In-depth Technical Guide to the Molecular Structure of the Human Vasopressin V2 Receptor

Introduction

The human vasopressin V2 receptor (V2R), a member of the Class A G protein-coupled receptor (GPCR) superfamily, is a critical mediator of water homeostasis in the human body.[1][2][3][4] Encoded by the AVPR2 gene on the X chromosome, this receptor is primarily expressed on the basolateral membrane of principal cells in the kidney's collecting ducts.[2][5][6] Its primary endogenous ligand is the nine-amino acid neurohypophysial hormone, arginine vasopressin (AVP).[1] Upon AVP binding, the V2R predominantly couples to the stimulatory G protein (Gs), activating the adenylyl cyclase signaling pathway.[5][7][8] This cascade ultimately leads to the translocation of aquaporin-2 (AQP2) water channels to the apical membrane, facilitating water reabsorption from urine.[5][9][10]

Dysfunction of the V2R is implicated in several clinical disorders. Loss-of-function mutations can lead to X-linked congenital nephrogenic diabetes insipidus (NDI), while gain-of-function mutations can cause the nephrogenic syndrome of inappropriate antidiuresis (NSIAD).[9][11] Consequently, the V2R is a significant therapeutic target for a range of conditions, including hyponatremia, polycystic kidney disease, and urinary disorders.[11][12] This guide provides a detailed overview of the V2R's molecular structure, drawing upon recent high-resolution structural data from cryo-electron microscopy (cryo-EM).

Overall Molecular Architecture

As a typical Class A GPCR, the V2R consists of a single polypeptide chain that traverses the plasma membrane seven times, forming a bundle of seven transmembrane (7TM) α-helices connected by three intracellular loops (ICLs) and three extracellular loops (ECLs).[3][7] The N-terminus is located extracellularly, while the C-terminus is in the cytoplasm.[7]

Recent cryo-EM studies of the AVP-V2R-Gs complex have provided unprecedented insight into its three-dimensional structure at resolutions of up to 2.6 Å.[1] These structures reveal the canonical 7TM helical bundle, with the α-helical domain (AHD) of the Gαs subunit being flexible and not fully resolved.[11] In the active state, the cytoplasmic ends of transmembrane helices, particularly TM5 and TM6, undergo significant outward movements to create a cavity that accommodates the Gs protein.[1][11]

The Ligand-Binding Pocket

The orthosteric binding pocket for the peptide agonist AVP is located deep within the 7TM bundle.[13][14] AVP adopts a distinct "spoon-like" conformation, with its cyclic "head" (formed by a disulfide bridge between Cys1 and Cys6) inserting deep into the receptor core and its linear "tail" extending towards the extracellular surface.[13]

The binding pocket is a deep cleft, with the bottom being predominantly hydrophobic and the entrance being more hydrophilic.[14] Key interactions between AVP and V2R have been identified through high-resolution structures.[11][15]

Key Residue Interactions in the AVP Binding Pocket:

-

Hydrophobic Cluster : The aromatic residues Tyr2 and Phe3 of AVP form extensive π-π stacking and hydrophobic interactions with V2R residues M1203.33, M1233.36, F2876.51, and F2886.52 at the bottom of the pocket.[11] These interactions, in turn, pack against W2846.48.[11]

-

Other Interactions : The AVP disulfide bond and Tyr2 also form hydrophobic contacts with M3117.39 and L3127.40 on TM7.[11]

-

Extracellular Loops : All three extracellular loops (ECL1, ECL2, and ECL3) and all transmembrane helices contribute to forming the AVP binding site.[13][15]

Mutagenesis studies have confirmed that mutations to residues like W193, F2876.51, and F2886.52 can significantly compromise AVP binding.[11]

Receptor Activation and G Protein Coupling

Upon AVP binding, the V2R undergoes a series of conformational changes to transition from an inactive to an active state, capable of engaging and activating the Gs protein.

Key Structural Changes Upon Activation:

-

TM6 Movement : A hallmark of Class A GPCR activation is a large outward movement of the cytoplasmic end of TM6.[15] In the V2R, this displacement is approximately 10-13 Å.[15]

-

Molecular Switches : Conserved motifs within the GPCR structure act as "molecular switches." Upon activation, the ionic lock between D1363.49 and R1373.50 is broken.[15] Additionally, rearrangements occur in the P5.50-S3.40-Y6.44 "transmission switch" and the conserved NPxxY motif in TM7.[15]

-

Gs Protein Engagement : The outward movement of the transmembrane helices opens a cytoplasmic cavity. The α5 helix of the Gαs subunit inserts deep into this V2R core, which is a crucial step for receptor-Gs protein coupling.[5][11] Cryo-EM studies have revealed a unique receptor-Gs interface where the Gαs subunit penetrates deeply into the active V2R.[5][15]

Single-particle cryo-EM analysis has revealed that the AVP-V2R-Gs complex is highly dynamic, existing in multiple conformational states that reflect different modes of interaction between AVP and the Gs protein.[5][9]

Signaling Pathways

The V2R primarily signals through the Gs protein pathway but can also engage β-arrestin-dependent pathways.

Gs-Adenylyl Cyclase Pathway

Binding of AVP to the V2R triggers the exchange of GDP for GTP on the Gαs subunit of the heterotrimeric Gs protein.[5] The activated Gαs-GTP complex dissociates and stimulates adenylyl cyclase, which converts ATP to cyclic adenosine (B11128) monophosphate (cAMP).[5][7] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates key downstream targets, including the AQP2 water channel, leading to its translocation and subsequent water reabsorption.[5][10]

β-Arrestin Pathway

Upon agonist stimulation, the V2R can also be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins.[16] β-arrestin binding sterically hinders further G protein coupling, leading to signal desensitization. It also initiates a distinct signaling cascade, including receptor internalization via clathrin-coated pits and the activation of mitogen-activated protein (MAP) kinase pathways, which are associated with cell growth and proliferation.[5][16] Cryo-EM structures of the V2R-β-arrestin1 complex reveal an atypical interface involving all receptor intracellular loops.[12][16]

Experimental Protocols: Structural Determination by Cryo-EM

The high-resolution structures of the V2R have been determined primarily through single-particle cryo-electron microscopy. This technique is ideal for determining the structures of large, dynamic macromolecular complexes. The general workflow is outlined below.

Methodology for AVP-V2R-Gs Complex Structure Determination

-

Protein Construct Engineering :

-

The human V2R gene is modified to enhance expression and stability. This often includes adding a hemagglutinin signal peptide and a FLAG tag to the N-terminus and a purification tag (e.g., Twin-Strep-tag) to the C-terminus.[5]

-

To further stabilize the complex for imaging, a nanobody (e.g., Nb35) that recognizes the Gαs-Gβγ interface is often used.[5]

-

-

Protein Expression and Purification :

-

The V2R construct is expressed in an appropriate system, such as insect (Sf9) or mammalian cells.

-

The receptor is solubilized from the cell membranes using detergents (e.g., lauryl maltose (B56501) neopentyl glycol (LMNG) supplemented with cholesteryl hemisuccinate (CHS)).

-

The V2R is purified using affinity chromatography (e.g., Strep-Tactin resin), followed by size-exclusion chromatography to ensure homogeneity.

-

-

Ternary Complex Assembly :

-

The purified, ligand-free V2R is incubated with the agonist (AVP) to form the agonist-receptor complex.

-

The purified heterotrimeric Gs protein (Gαs, Gβ1, Gγ2) and the stabilizing nanobody (Nb35) are added in molar excess.

-

Apyrase is often included to hydrolyze any free GDP/GTP, promoting the formation of a stable, nucleotide-free complex.

-

The fully assembled AVP-V2R-Gs-Nb35 complex is then purified by size-exclusion chromatography.

-

-

Cryo-EM Grid Preparation and Data Acquisition :

-

A small volume (2-3 µL) of the purified complex is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3).

-

The grid is blotted to create a thin film of the solution and then plunge-frozen in liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot Mark IV).

-

Data is collected on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector. Movies of the particles are recorded.

-

-

Image Processing and 3D Reconstruction :

-

The raw movie frames are corrected for beam-induced motion.

-

Individual particle images are automatically picked from the micrographs.

-

The particles undergo several rounds of 2D and 3D classification to remove poor-quality particles and sort the remaining particles into structurally homogeneous classes. This step is crucial for dealing with the conformational flexibility of the complex.[5]

-

A final 3D map is generated from the best particle class and post-processed to enhance resolution.

-

-

Model Building and Refinement :

-

An initial model of the complex is built by docking existing homologous structures into the cryo-EM density map.

-

The model is manually adjusted and refined using software like Coot and Phenix to best fit the map and maintain proper protein geometry.[5] Computational and Nuclear Magnetic Resonance (NMR) spectroscopy data may be integrated to aid in model building.[5][9]

-

Quantitative Data Summary

The following tables summarize key quantitative data derived from structural and functional studies of the human V2 receptor.

Table 1: Ligand Binding Affinities

| Ligand | Receptor Construct | Assay Type | Affinity Constant | Reference |

|---|---|---|---|---|

| Arginine Vasopressin (AVP) | Cryo-EM V2R Construct | Inhibition | Ki = 1.12 ± 0.5 nM | [5] |

| Fluorescent Antagonist | Cryo-EM V2R Construct | Dissociation | Kd = 2.27 ± 0.24 nM |[5] |

Table 2: Functional Activity

| Ligand | Receptor Construct | Assay Type | Potency | Reference |

|---|

| Arginine Vasopressin (AVP) | Cryo-EM V2R Construct | cAMP Accumulation | Kact = 2.05 ± 0.11 nM |[5] |

Table 3: Structural Determination Parameters

| Complex | Method | Global Nominal Resolution | PDB ID (Example) | Reference |

|---|---|---|---|---|

| AVP-V2R-Gs | Cryo-EM | 2.6 Å | 7D7M | [1] |

| AVP-V2R-Gs | Cryo-EM | 2.8 Å | 7DW9 | [11] |

| AVP-V2R-Gs (L-state) | Cryo-EM | 3.1 Å | 7AB6 | [5] |

| AVP-V2R-Gs (T-state) | Cryo-EM | 3.4 Å | 7AB7 | [5] |

| Tolvaptan-V2R | Cryo-EM | Not Specified | 8Q6O | [17] |

| Mambaquaretin-V2R | Cryo-EM | Not Specified | 8Q6P |[17] |

Conclusion and Future Directions

The recent breakthroughs in determining the high-resolution structure of the human vasopressin V2 receptor in its active, agonist-bound state and inactive, antagonist-bound state represent a landmark achievement in GPCR structural biology.[9][17] These structures provide a detailed atomic framework for understanding the molecular basis of ligand recognition, receptor activation, and G protein coupling. For researchers and drug development professionals, this structural information is invaluable. It helps explain the molecular consequences of disease-causing mutations and provides a rational basis for the design of novel, more selective, and potent therapeutic agents targeting the V2R for the treatment of water balance disorders.[9][11][17] Future studies will likely focus on elucidating the structures of V2R coupled to different signaling partners and with a wider array of synthetic ligands to further refine our understanding and expand the therapeutic possibilities.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Vasopressin receptor 2 - Wikipedia [en.wikipedia.org]

- 3. Molecular modeling of the human vasopressin V2 receptor/agonist complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. genecards.org [genecards.org]

- 5. Cryo–electron microscopy structure of the antidiuretic hormone arginine-vasopressin V2 receptor signaling complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AVPR2 arginine vasopressin receptor 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. creative-biolabs.com [creative-biolabs.com]

- 8. Vasopressin receptor - Wikipedia [en.wikipedia.org]

- 9. Cryo-EM structure of the V2R:AVP:Gs complex [cbs.cnrs.fr]

- 10. X-ray structure of human aquaporin 2 and its implications for nephrogenic diabetes insipidus and trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cryo-EM structure of the AVP–vasopressin receptor 2–Gs signaling complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-conferences.org [bio-conferences.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Inactive structures of the vasopressin V2 receptor reveal distinct binding modes for Tolvaptan and Mambaquaretin toxin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Aquaretic Effect: A Deep Dive into the Pharmacodynamics of V2 Receptor Antagonists in Animal Models of Hyponatremia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of vasopressin V2 receptor antagonists in preclinical animal models of hyponatremia. We delve into the molecular mechanisms, experimental methodologies, and quantitative outcomes of key studies, offering a valuable resource for those involved in the research and development of novel therapies for this common electrolyte disorder.

Introduction: The Challenge of Hyponatremia

Hyponatremia, a condition characterized by abnormally low serum sodium concentrations, is the most prevalent electrolyte imbalance encountered in clinical practice. It is associated with a range of underlying pathologies, including the Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH), congestive heart failure (CHF), and liver cirrhosis. The pathophysiology of most forms of euvolemic and hypervolemic hyponatremia involves the dysregulation of arginine vasopressin (AVP), also known as antidiuretic hormone (ADH). Elevated AVP levels lead to excessive water reabsorption in the renal collecting ducts, resulting in a dilutional hyponatremia.

The development of selective vasopressin V2 receptor antagonists, often referred to as "vaptans," represents a targeted therapeutic approach to address the root cause of this water imbalance. By blocking the action of AVP at its receptor in the kidney, these agents promote aquaresis—the excretion of electrolyte-free water—thereby increasing serum sodium levels. This guide will explore the preclinical evidence that has underpinned the development of these drugs, with a focus on their pharmacodynamic effects in established animal models of hyponatremia.

Mechanism of Action: Unlocking the V2 Receptor Pathway

The primary physiological effect of V2 receptor antagonists is to inhibit the AVP-mediated cascade that leads to water reabsorption in the collecting ducts of the kidneys.

The binding of AVP to the V2 receptor, a G-protein coupled receptor on the basolateral membrane of principal cells, initiates a signaling cascade. This involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Subsequently, protein kinase A (PKA) is activated, which phosphorylates aquaporin-2 (AQP2) water channels. This phosphorylation event triggers the translocation of AQP2-containing vesicles to the apical membrane, where they fuse and insert AQP2 channels. The presence of these channels dramatically increases the water permeability of the membrane, allowing for the reabsorption of water from the tubular fluid into the hypertonic renal medulla.

V2 receptor antagonists competitively block the binding of AVP to the V2 receptor, thereby preventing this entire signaling cascade. The result is a decrease in the number of AQP2 channels in the apical membrane, leading to reduced water reabsorption and an increase in the excretion of free water. This aquaretic effect raises the serum sodium concentration.

In Vitro Characterization of Second-Generation Vasopressin V2 Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of second-generation vasopressin V2 receptor antagonists, a class of drugs also known as "vaptans." These agents are pivotal in managing conditions such as hyponatremia and polycystic kidney disease. This document details the core experimental protocols for their characterization, presents a comparative analysis of their pharmacological properties, and illustrates the underlying signaling pathways and experimental workflows.

Introduction to Second-Generation Vasopressin V2 Receptor Antagonists

Arginine vasopressin (AVP) is a key hormone in regulating water and sodium homeostasis. Its effects are mediated through three G protein-coupled receptor subtypes: V1a, V1b, and V2.[1] The V2 receptors, primarily located in the renal collecting duct cells, are responsible for the antidiuretic effect of AVP.[2] Second-generation V2 receptor antagonists are non-peptide molecules that competitively block the action of AVP at the V2 receptor, leading to aquaresis—the excretion of free water without significant electrolyte loss.[1][2] This class of drugs includes tolvaptan, lixivaptan, satavaptan, and mozavaptan, which are selective for the V2 receptor, and conivaptan, which is a dual antagonist of V1a and V2 receptors.[1][3]

Quantitative Pharmacological Data

The in vitro characterization of these antagonists involves determining their binding affinity (Ki) and functional potency (IC50) for the vasopressin receptor subtypes. This data is crucial for understanding their efficacy and selectivity.

| Antagonist | Receptor Subtype | Binding Affinity (Ki) [nM] | Functional Potency (IC50) [nM] | Species |

| Tolvaptan | Human V2 | 0.54 - 1.1 | 2.9 - 28 | Human |

| Human V1a | 15 - 40 | 150 - 830 | Human | |

| Human V1b | >10,000 | >10,000 | Human | |

| Lixivaptan | Human V2 | 1.2 | - | Human |

| Rat V2 | 2.3 | - | Rat | |

| Satavaptan | Human V2 | 1.1 | 1.3 | Human |

| Human V1a | 1080 | 2500 | Human | |

| Human V1b | 1830 | >10000 | Human | |

| Mozavaptan | Human V2 | 0.96 | 14 | Human |

| Human V1a | 330 | 1200 | Human | |

| Conivaptan | Human V2 | 0.53 - 4.2 | 3.1 | Human |

| Human V1a | 0.43 - 1.9 | 11 | Human |

Note: Data is compiled from multiple sources and experimental conditions may vary.

Key In Vitro Experimental Protocols

The characterization of V2 receptor antagonists relies on two primary in vitro assays: radioligand binding assays to determine affinity and selectivity, and functional assays, such as cAMP accumulation assays, to measure potency.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the V2 receptor by measuring its ability to displace a radiolabeled ligand.

Detailed Methodology:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human V2 receptor.

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add the membrane preparation (typically 3-20 µg of protein per well).

-

Add increasing concentrations of the unlabeled antagonist (test compound).

-

Add a fixed concentration of a radiolabeled V2 receptor ligand, such as [3H]-Arginine Vasopressin ([3H]-AVP).

-

To determine non-specific binding, include wells with the membrane preparation, radioligand, and a high concentration of an unlabeled standard V2 receptor antagonist.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach binding equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Dry the filter plate and add a scintillation cocktail.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.

-

Plot the specific binding as a function of the log of the antagonist concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.

-

Calculate the equilibrium dissociation constant (Ki) for the antagonist using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.[4]

-

cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to inhibit the AVP-stimulated production of cyclic adenosine (B11128) monophosphate (cAMP), the primary second messenger of the V2 receptor signaling pathway.

Detailed Methodology:

-

Cell Culture and Plating:

-

Use a cell line stably expressing the human V2 receptor, such as CHO-K1 or HEK293.

-

Seed the cells into 96-well, white, opaque microplates suitable for luminescence or fluorescence detection and allow them to adhere and grow to near confluency.

-

-

Assay Procedure:

-

Wash the cells with a serum-free medium or assay buffer.

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), for a short period (e.g., 15-30 minutes) to prevent the degradation of cAMP.

-

Add varying concentrations of the V2 receptor antagonist to the wells and incubate for a defined period.

-

Stimulate the cells with a fixed concentration of AVP (typically the EC80, the concentration that elicits 80% of the maximal response) in the continued presence of the antagonist.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for cAMP production.

-

-

Detection:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit. Common methods include:

-

Homogeneous Time-Resolved Fluorescence (HTRF): Based on fluorescence resonance energy transfer between a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

-

Luminescence-based assays (e.g., cAMP-Glo™): These assays use a luciferase enzyme that is activated by cAMP.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A competitive immunoassay format.

-

-

-

Data Analysis:

-

The signal generated is either directly or inversely proportional to the amount of cAMP produced, depending on the assay format.

-

Plot the signal against the log of the antagonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the AVP-stimulated cAMP production.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams, created using the DOT language for Graphviz, illustrate the V2 receptor signaling pathway and a typical experimental workflow for antagonist characterization.

Conclusion

The in vitro characterization of second-generation vasopressin V2 receptor antagonists is a critical component of their preclinical development. Through rigorous radioligand binding and functional cAMP assays, researchers can accurately determine the affinity, potency, and selectivity of these compounds. The detailed methodologies and comparative data presented in this guide serve as a valuable resource for scientists and drug development professionals working to advance novel therapies targeting the vasopressin V2 receptor.

References

- 1. Arginine vasopressin receptor antagonists (vaptans): pharmacological tools and potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conivaptan: a dual vasopressin receptor v1a/v2 antagonist [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and some pharmacological properties of potent and selective antagonists of the vasopressor (V1-receptor) response to arginine-vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Vasopressin V2 receptor antagonists: pharmacological properties and clinical implications] - PubMed [pubmed.ncbi.nlm.nih.gov]

Signal Transduction Pathways Affected by V2 Receptor Blockade: A Technical Guide

Introduction

The Arginine Vasopressin (AVP) Receptor 2 (V2R) is a G protein-coupled receptor (GPCR) predominantly expressed on the basolateral membrane of principal cells in the kidney's collecting ducts.[1][2] Its primary physiological role is to regulate water homeostasis. Upon binding its endogenous ligand, AVP, the V2R initiates a signaling cascade that culminates in the reabsorption of water from the urine.[3][4] Dysregulation of this pathway is implicated in various water balance disorders. Consequently, V2R antagonists, known as "vaptans" (e.g., Tolvaptan (B1682983), Lixivaptan, Satavaptan), have emerged as a critical class of therapeutic agents.[5][6] These drugs competitively block the V2R, inducing aquaresis—the excretion of electrolyte-free water—making them effective for treating conditions like hyponatremia and Autosomal Dominant Polycystic Kidney Disease (ADPKD).[5][7][8]

This technical guide provides an in-depth exploration of the signal transduction pathways affected by V2 receptor blockade. It details the canonical Gs-protein pathway, the non-canonical β-arrestin-mediated signaling, and the complex modulation of the ERK/MAPK pathway. The guide is intended for researchers, scientists, and drug development professionals, offering structured data, detailed experimental protocols, and pathway visualizations to facilitate a comprehensive understanding of V2R antagonism.

The Canonical Gs-cAMP-PKA Signaling Pathway

The quintessential function of the V2R is mediated through its coupling to the stimulatory G protein, Gs.[1][9] This pathway is the primary target of V2R antagonists.

-

Receptor Activation: The process begins when AVP binds to the V2R.[3][4]

-

G Protein Coupling: This binding event induces a conformational change in the V2R, facilitating its coupling to and activation of the heterotrimeric Gs protein.[4]

-

Adenylyl Cyclase Activation: The activated alpha subunit of Gs (Gαs) dissociates and stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[3][9][10]

-

PKA Activation: The resulting increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA).[11][12]

-

Downstream Phosphorylation: PKA is a serine/threonine kinase that phosphorylates numerous downstream targets. The most critical target for water reabsorption is the Aquaporin-2 (AQP2) water channel. PKA phosphorylation of AQP2 at Serine-256 is a key signal for its translocation from intracellular vesicles to the apical membrane of the collecting duct cells.[13][14]

-

Physiological Response: The insertion of AQP2 channels into the apical membrane dramatically increases its permeability to water, leading to enhanced water reabsorption from the tubular fluid into the bloodstream.[3][15] PKA also phosphorylates transcription factors like the cAMP Response Element-Binding protein (CREB), modulating the expression of target genes, including renin.[11]

Impact of V2 Receptor Blockade on the Canonical Pathway

V2R antagonists, or vaptans, function as competitive inhibitors of AVP at the V2R.[5][7] By occupying the receptor's binding site, they prevent AVP from initiating the canonical Gs-cAMP-PKA signaling cascade.[8] This blockade directly translates to a reduction in AVP-stimulated intracellular cAMP production.[6][16][17]

The primary consequences of this inhibition are:

-

Reduced PKA Activity: Without the surge in cAMP, PKA remains in its inactive state.

-

Inhibition of AQP2 Phosphorylation and Translocation: Downstream phosphorylation of AQP2 is prevented, which in turn blocks its insertion into the apical membrane.[6][14]

-

Aquaresis: The resulting decrease in water permeability of the collecting duct leads to the excretion of large volumes of dilute urine, thereby increasing free water clearance and raising serum sodium concentrations.[8]

Quantitative Effects of V2R Antagonists

The inhibitory effects of vaptans on the canonical pathway have been quantified in various studies.

| Antagonist | Concentration | Cell Line | Target Measured | Observed Effect | Citation(s) |

| Lixivaptan | 100 nM | MCD4 (mouse collecting duct) | dDAVP-induced cAMP levels | Prevented increase | [6][14] |

| Lixivaptan | 100 nM | MCD4 (mouse collecting duct) | dDAVP-induced pS256-AQP2 | Prevented increase | [6][14] |

| Tolvaptan | Not specified | Human V2R-expressing cells | AVP-induced cAMP production | Inhibited | [5] |

| Satavaptan (B1662539) | Not specified | Rat inner medullary collecting duct | dDAVP-mediated kinase activation | Blocked activation of basophilic kinases (e.g., PKA) | [17][18] |

The Non-Canonical β-Arrestin Pathway

Beyond G protein coupling, GPCRs like the V2R can signal through β-arrestin proteins.[3][19] This pathway is typically initiated by receptor phosphorylation and is involved in receptor desensitization, internalization, and G protein-independent signaling.

-

Receptor Phosphorylation: Upon agonist binding, the V2R is phosphorylated by G protein-coupled receptor kinases (GRKs).[19]

-

β-Arrestin Recruitment: Phosphorylated V2R serves as a docking site for β-arrestin 1 and 2.[19] The V2R is a "Class B" GPCR, meaning it forms a stable complex with β-arrestin, leading to co-internalization of the receptor-arrestin complex into endosomes.[20][21]

-

Scaffolding and Signaling: β-arrestin acts as a scaffold, recruiting various signaling proteins, including components of the Mitogen-Activated Protein Kinase (MAPK) cascade, such as c-Src.[19][22] This scaffolding can lead to the activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[19][22]

-

Sustained Signaling: Because the V2R-β-arrestin complex is stable and internalizes, it can promote sustained signaling from endosomal compartments.[9][20]

Complex Modulation of the ERK/MAPK Pathway by V2R Blockade

The effect of V2R signaling on the ERK/MAPK pathway is not straightforward and appears to be highly context-dependent, differing between native cells and those overexpressing the receptor.

-

In Native Collecting Duct Cells: Studies using collecting duct cell lines (which express V2R at endogenous levels) show that AVP decreases ERK1/2 phosphorylation (activation).[23][24][25] This inhibition is mediated by the canonical pathway, as it is dependent on PKA.[23][24]

-

Effect of V2R Blockade: Paradoxically, in the presence of AVP, treatment with the antagonist tolvaptan leads to a strong increase in ERK1/2 phosphorylation.[5][23][24][26] This effect is also PKA-dependent, suggesting that tolvaptan does not activate a separate pathway but rather blocks the PKA-mediated inhibition of ERK1/2, thereby "releasing the brake" on ERK signaling.[23][27]

-

In Overexpressing Systems: In contrast, in cell systems engineered to overexpress V2R (like HEK293 cells), AVP stimulation typically increases ERK1/2 activation.[19][22] This activation is G protein-independent and requires β-arrestin to act as a scaffold.[22][28] Some antagonists, acting as inverse agonists, may even promote this β-arrestin-dependent signaling.[29]

This dual regulation is critical for drug development, as unintended activation of proliferative pathways like ERK/MAPK could be a concern. However, in native renal cells, the dominant effect of antagonists appears to be the reversal of AVP-induced ERK inhibition.[23][25]

Summary of V2R Signaling Effects on ERK1/2

| Condition | Cell Context | Primary Mediator | Effect on p-ERK1/2 | Citation(s) |

| AVP/dDAVP Stimulation | Native Collecting Duct Cells | Gs -> PKA | Decrease | [23][24][25] |

| Antagonist (e.g., Tolvaptan) + AVP | Native Collecting Duct Cells | Blocks PKA Inhibition | Increase | [23][24][27] |

| AVP/dDAVP Stimulation | V2R Overexpressing Cells | β-Arrestin | Increase | [19][22] |

Other Affected Signaling Pathways

V2R blockade may influence additional signaling networks beyond the primary cAMP and ERK pathways.

-

Nrf2/HO-1 Antioxidant Pathway: Tolvaptan has been shown to activate this cellular oxidative stress response pathway.[16][26] This activation occurs through the phosphorylation of the protein kinase RNA-like endoplasmic reticulum kinase (PERK).[16][26] This mechanism may contribute to its therapeutic effects by enhancing cellular antioxidant capacity.

-

Intracellular Calcium Signaling: Some evidence suggests that the V2R can be linked to the mobilization of intracellular calcium ([Ca2+]i), although this is a less prominent pathway compared to cAMP generation.[30] V2R antagonists have been shown to block this AVP-induced calcium response, indicating it is a receptor-mediated event.[30]

Key Experimental Protocols

Verifying the effects of V2R antagonists on these signaling pathways requires robust and specific assays. Below are generalized methodologies for key experiments.

A. Measurement of Intracellular cAMP Levels

This protocol describes a common method using a competitive enzyme-linked immunosorbent assay (ELISA) or luminescence-based assay kit (e.g., cAMP-Glo™).[31][32]

-

Cell Culture and Treatment: Plate renal collecting duct cells (e.g., mpkCCD) in a 96-well plate and grow to confluence. Starve cells of serum for 2-4 hours. Pre-treat cells with varying concentrations of the V2R antagonist or vehicle for 30-60 minutes.

-

Stimulation: Stimulate the cells with a V2R agonist (e.g., dDAVP or AVP) for 15-30 minutes. To measure inhibition of AC, co-stimulation with forskolin (B1673556) may be required for Gαi-coupled receptors, but for Gαs, agonist alone is sufficient.[31]

-

Cell Lysis: Lyse the cells using the lysis buffer provided in the assay kit, which also halts phosphodiesterase activity.

-

cAMP Detection: Transfer the lysate to the assay plate. Add detection reagents, which typically include a cAMP-specific antibody and a labeled cAMP competitor (e.g., HRP-conjugated or alkaline phosphatase-conjugated). In luminescence assays, reagents that convert cAMP levels into a light signal via PKA and luciferase are used.[32]

-

Quantification: Incubate as per the manufacturer's instructions. Read the signal using a microplate reader (absorbance for ELISA, luminescence for glow assays). Calculate cAMP concentrations by comparing the results to a standard curve generated with known cAMP concentrations.[31]

B. Protein Kinase A (PKA) Activity Assay

This protocol outlines a non-radioactive, colorimetric PKA activity assay.[33]

-

Sample Preparation: Treat cells as described for the cAMP assay. Lyse the cells in a non-denaturing lysis buffer and determine the protein concentration of the lysate.

-

Assay Setup: Add diluted cell lysates or purified PKA standards to a microtiter plate pre-coated with a specific PKA substrate peptide.

-

Kinase Reaction: Initiate the reaction by adding an ATP solution to each well. Incubate the plate at 30°C for 60-90 minutes to allow PKA in the sample to phosphorylate the substrate.

-

Detection: Wash the plate to remove non-phosphorylated components. Add a primary antibody that specifically recognizes the phosphorylated PKA substrate.

-

Signal Generation: After another wash, add an HRP-conjugated secondary antibody. Following incubation and a final wash, add a TMB substrate. The HRP enzyme will convert the TMB into a blue product.

-

Measurement: Stop the reaction with an acid stop solution (turning the color to yellow). Measure the absorbance at 450 nm. The signal intensity is directly proportional to the PKA activity in the sample.

C. Western Blot Analysis for Phosphorylated ERK1/2 (p-ERK1/2)

This is a standard protocol to determine the activation state of ERK1/2.[23][24]

-

Cell Treatment and Lysis: Culture and treat cells with agonists and/or antagonists for desired times (typically 5-30 minutes for ERK activation). Immediately lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). After washing with TBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.

-

Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total ERK1/2 or a housekeeping protein like GAPDH or β-actin.

Conclusion

V2 receptor blockade potently and primarily inhibits the canonical Gs-cAMP-PKA pathway, which is the mechanism underlying the therapeutic aquaretic effect of vaptan drugs. However, the influence of V2R signaling extends to non-canonical pathways, most notably the ERK/MAPK cascade. The modulation of ERK1/2 is complex, with V2R signaling causing PKA-dependent inhibition in native renal cells, an effect that is reversed by antagonists like tolvaptan. For drug development professionals and researchers, understanding this multifaceted signaling profile is crucial. It highlights the importance of characterizing drug effects not only on the primary therapeutic pathway but also on other networks to anticipate the full spectrum of cellular responses and potential off-target or unexpected effects. The experimental protocols provided herein offer a framework for dissecting these intricate signaling events.

References

- 1. Regulation of the Vasopressin V2 Receptor by Vasopressin in Polarized Renal Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vasopressin receptor 2 - Wikipedia [en.wikipedia.org]

- 3. Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. droracle.ai [droracle.ai]

- 6. Lixivaptan, a New Generation Diuretic, Counteracts Vasopressin-Induced Aquaporin-2 Trafficking and Function in Renal Collecting Duct Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Tolvaptan Sodium Phosphate? [synapse.patsnap.com]

- 8. SAMSCA® (tolvaptan) Mechanism of Action [samsca.com]

- 9. Vasopressin receptor - Wikipedia [en.wikipedia.org]

- 10. [Recent advances in vasopressin receptors and signal transduction system] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. mdpi.com [mdpi.com]

- 15. pnas.org [pnas.org]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. Global analysis of the effects of the V2 receptor antagonist satavaptan on protein phosphorylation in collecting duct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.physiology.org [journals.physiology.org]

- 19. pnas.org [pnas.org]

- 20. The β-Arrestins: Multifunctional Regulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 22. The V2 vasopressin receptor stimulates ERK1/2 activity independently of heterotrimeric G protein signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. journals.physiology.org [journals.physiology.org]

- 24. Vasopressin V2 receptor, tolvaptan, and ERK1/2 phosphorylation in the renal collecting duct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. GSE235936 - Vasopressin V2 Receptor, Tolvaptan, and ERK1/2 Phosphorylation in the Renal Collecting Duct - OmicsDI [omicsdi.org]

- 26. discovery.researcher.life [discovery.researcher.life]

- 27. journals.physiology.org [journals.physiology.org]

- 28. Engagement of β-arrestin by transactivated insulin-like growth factor receptor is needed for V2 vasopressin receptor-stimulated ERK1/2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 30. journals.physiology.org [journals.physiology.org]

- 31. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 32. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.com]

- 33. arborassays.com [arborassays.com]

Genetic basis of vasopressin V2 receptor function and dysfunction.

An In-depth Technical Guide to the Genetic Basis of Vasopressin V2 Receptor Function and Dysfunction

Abstract

The vasopressin V2 receptor (V2R), a G protein-coupled receptor (GPCR) encoded by the AVPR2 gene, is the principal regulator of water homeostasis in the kidneys. Its activation by the hormone arginine vasopressin (AVP) initiates a signaling cascade that leads to water reabsorption in the collecting ducts. Genetic mutations in the AVPR2 gene disrupt this critical physiological process, leading to two major inherited disorders: the water-losing disease Nephrogenic Diabetes Insipidus (NDI) and the water-retaining syndrome known as Nephrogenic Syndrome of Inappropriate Antidiuresis (NSIAD). This technical guide provides a comprehensive overview of the molecular genetics, signaling pathways, and pathophysiology of the V2 receptor. It details the functional consequences of various mutations, outlines key experimental protocols for studying receptor function, and presents quantitative data in a structured format to facilitate research and drug development efforts in this field.

V2 Receptor Function and Genetics

The AVPR2 Gene and V2R Protein

The AVPR2 gene is located on the long arm of the X chromosome at position Xq28.[1] It encodes the V2 receptor, a 371-amino acid protein that is a member of the Class A (rhodopsin-like) family of GPCRs.[2] The receptor features a canonical seven-transmembrane domain structure, with an extracellular N-terminus for ligand binding and an intracellular C-terminus involved in G protein coupling and regulation.[2][3]

Canonical Signaling Pathway: Gs-cAMP-PKA

The primary function of the V2R is to mediate the antidiuretic effect of AVP. This is achieved through its coupling to the stimulatory G protein, Gs.[3][4]

-

Ligand Binding: Arginine vasopressin, released from the posterior pituitary in response to high plasma osmolality or hypovolemia, binds to the V2R on the basolateral membrane of principal cells in the kidney's collecting ducts.[3][5]

-

G Protein Activation: Ligand binding induces a conformational change in the V2R, promoting the exchange of GDP for GTP on the α-subunit of the associated Gs protein.[3] This causes the Gαs subunit to dissociate from the βγ subunits.

-

Second Messenger Production: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that converts ATP into the second messenger cyclic AMP (cAMP).[4][6]

-

PKA Activation: Elevated intracellular cAMP levels activate Protein Kinase A (PKA).[4]

-

Aquaporin-2 Trafficking: PKA then phosphorylates the aquaporin-2 (AQP2) water channel, which is stored in intracellular vesicles. This phosphorylation event triggers the translocation and insertion of AQP2-containing vesicles into the apical (luminal) membrane of the collecting duct cells.[6]

-

Water Reabsorption: The increased density of AQP2 channels in the apical membrane dramatically increases water permeability, allowing water to move from the pro-urine back into the bloodstream, thereby concentrating the urine.[6]

Alternative Signaling and Receptor Regulation

While the Gs pathway is dominant, evidence suggests the V2R can also couple to other signaling molecules. Some studies indicate that the V2R can signal through Gq/11 to mobilize intracellular calcium and can also interact with β-arrestins.[7][8][9] This promiscuity may allow for biased agonism, where different ligands could preferentially activate one pathway over another.[10]

Receptor activity is tightly regulated to prevent overstimulation. Following agonist binding, the V2R is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin, which sterically hinders further G protein coupling (desensitization) and targets the receptor for internalization via clathrin-coated pits.[11][12][13] This process removes receptors from the cell surface, terminating the signal.

V2 Receptor Dysfunction: From Genetics to Disease

Mutations in the AVPR2 gene are responsible for approximately 90% of congenital Nephrogenic Diabetes Insipidus cases and all known cases of NSIAD.[2][14]

Loss-of-Function Mutations: Nephrogenic Diabetes Insipidus (NDI)

NDI is an X-linked recessive disorder characterized by the inability of the kidneys to concentrate urine in response to AVP, leading to polyuria (excessive urination) and polydipsia (excessive thirst).[5][15] Over 390 different loss-of-function mutations in AVPR2 have been identified.[1] These mutations can be broadly categorized based on their functional consequences.

Table 1: Classification of Loss-of-Function AVPR2 Mutations in NDI

| Class | Defect | Molecular Consequence | Example Mutations |

|---|---|---|---|

| I | Synthesis | Truncated, non-functional protein due to nonsense or frameshift mutations. | W193X[15] |

| II | Trafficking | Misfolded protein is retained in the endoplasmic reticulum (ER) and degraded; fails to reach the cell surface. This is the most common class.[16] | L44P[17], S167L[1][17], L83Q[8], Y128S[9] |

| III | Ligand Binding | Receptor reaches the cell surface but has impaired ability to bind AVP. | G107E[15] |

| IV | G Protein Coupling | Receptor binds AVP normally but cannot efficiently activate the Gs protein. | R137H[12] |

| V | Splicing | Errors in mRNA processing lead to a non-functional protein. | (Various splice site mutations) |

This table provides representative examples; many other mutations exist for each class.

Gain-of-Function Mutations: NSIAD

NSIAD is a rare X-linked disorder caused by constitutively active V2R mutants. These receptors signal to Gs in the absence of AVP, leading to unregulated water reabsorption, concentrated urine, and hyponatremia (low blood sodium).[5][18][19]

Table 2: Characterized Gain-of-Function AVPR2 Mutations in NSIAD

| Mutation | Location | Effect on Receptor | Key Findings |

|---|---|---|---|

| R137C / R137L | Cytoplasmic end of TM3 | Induces constitutive activity and promotes basal β-arrestin recruitment.[20] | Exhibits weak sensitivity to both agonists and inverse agonists.[20] |

| I130N | Transmembrane domain 3 | Results in constitutive cAMP generation.[21] | Basal activity can be blocked by the inverse agonist tolvaptan; shows biased signaling with β-arrestin-independent internalization.[18][21] |

| F229V | Transmembrane domain 5 | Causes elevated basal cAMP levels.[18] | AVP stimulation can further increase the cAMP signal; sensitive to tolvaptan.[18] |

| D136A | DRY motif, TM3 | Not a natural mutation, but a research tool that induces high constitutive activity.[22] | Used to screen for inverse agonist properties of V2R antagonists.[22] |

Therapeutic Approaches: Pharmacoperones

For NDI caused by Class II trafficking-defective mutations, a promising therapeutic strategy involves the use of "pharmacoperones" or pharmacological chaperones. These are cell-permeable, small-molecule ligands (often receptor antagonists) that can enter the cell, bind to the misfolded mutant receptor in the ER, and stabilize its conformation.[8][23][24] This stabilization allows the rescued receptor to pass the cell's quality control system and traffic to the plasma membrane, where it can potentially function upon binding to the endogenous agonist AVP.[17][23]

Experimental Protocols for V2R Characterization

Analyzing the function of wild-type and mutant V2 receptors requires a suite of specialized cellular and biochemical assays.

Radioligand Binding Assays

These assays are essential for quantifying receptor expression levels and ligand affinity.[25] They typically use a radiolabeled V2R ligand.

-

Objective: To determine receptor density (Bmax) and the equilibrium dissociation constant (Kd) of a radioligand, or the inhibition constant (Ki) of a non-radiolabeled competitor.

-

Methodology:

-

Preparation: Prepare cell membranes from cells expressing the V2R of interest.[26][27]

-

Incubation: Incubate a fixed amount of membrane protein with varying concentrations of the radioligand (for saturation assays) or a fixed concentration of radioligand and varying concentrations of a competing unlabeled ligand (for competition assays).[27][28]

-

Separation: Separate receptor-bound radioligand from free radioligand, typically by rapid vacuum filtration through glass fiber filters.[27]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Analysis:

-

Saturation: Plot specific binding against radioligand concentration and fit with a non-linear regression model to derive Bmax and Kd.

-